molecular formula C16H20N4O5 B12697825 Aso5IK56NV CAS No. 149607-79-4

Aso5IK56NV

Katalognummer: B12697825
CAS-Nummer: 149607-79-4
Molekulargewicht: 348.35 g/mol
InChI-Schlüssel: LLODWRMBHSQFNW-BTJKTKAUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Aso5IK56NV, also known as MS-818, is a chemical compound with the molecular formula C12H16N4O.C4H4O4. It is a derivative of pyrrolopyrimidine and is often used in various scientific research applications due to its unique chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Aso5IK56NV involves several steps. One common method includes the reaction of 6,7-dihydro-6-methyl-2-(1-piperazinyl)-5H-pyrrolo[3,4-d]pyrimidin-5-one with maleic acid. The reaction typically occurs in an organic solvent under controlled temperature conditions .

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

Aso5IK56NV undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Wissenschaftliche Forschungsanwendungen

Aso5IK56NV has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of Aso5IK56NV involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and interfere with cellular signaling pathways. This inhibition can lead to various biological effects, such as the suppression of viral replication or the induction of apoptosis in cancer cells .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Aso5IK56NV stands out due to its unique combination of a pyrrolopyrimidine core with a piperazine ring and maleic acid. This structure imparts specific chemical properties that make it particularly useful in various research applications .

Eigenschaften

CAS-Nummer

149607-79-4

Molekularformel

C16H20N4O5

Molekulargewicht

348.35 g/mol

IUPAC-Name

(Z)-but-2-enedioic acid;6-methyl-2-piperidin-1-yl-7H-pyrrolo[3,4-d]pyrimidin-5-one

InChI

InChI=1S/C12H16N4O.C4H4O4/c1-15-8-10-9(11(15)17)7-13-12(14-10)16-5-3-2-4-6-16;5-3(6)1-2-4(7)8/h7H,2-6,8H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI-Schlüssel

LLODWRMBHSQFNW-BTJKTKAUSA-N

Isomerische SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=C\C(=O)O)\C(=O)O

Kanonische SMILES

CN1CC2=NC(=NC=C2C1=O)N3CCCCC3.C(=CC(=O)O)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.